BENGHE Foundational & Exploratory

Check Availability & Pricing

MEDICA16: A Dual-Acting Modulator of Lipid and
Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MEDICA16, with the chemical name 3,3,14,14-Tetramethylhexadecanedioic acid, is a synthetic
dicarboxylic acid that has garnered significant interest in the field of metabolic research. This
technical guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and the dual mechanism of action of MEDICA16 as both an inhibitor of ATP-citrate
lyase (ACLY) and a selective agonist of the G-protein coupled receptor 40 (GPR40). This
document is intended for researchers, scientists, and drug development professionals, offering
detailed insights into the compound's pharmacology, experimental protocols for its evaluation,
and its role in relevant signaling pathways.

Chemical Structure and Physicochemical Properties

MEDICA16 is a long-chain, alpha,omega-dicarboxylic acid with methyl groups at the 3 and 14
positions. This substitution makes it a non-metabolizable fatty acid analog.

Table 1: Chemical and Physicochemical Properties of MEDICA16
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Property Value Source
3,3,14,14-

IUPAC Name tetramethylhexadecanedioic [PubChem CID: 121871]
acid

MEDIC-16, 3,3,14,14-
Synonyms o ) [PubChem CID: 121871]
Tetramethylhexanedioic acid

CAS Number 87272-20-6 [PubChem CID: 121871]
Molecular Formula C20H3804 [PubChem CID: 121871]
Molecular Weight 342.5 g/mol [PubChem CID: 121871]
XLogP3 7 [Angene Chemical]
Hydrogen Bond Donor Count 2 [Angene Chemical]
Hydrogen Bond Acceptor ]

Count 4 [Angene Chemical]
Rotatable Bond Count 15 [Angene Chemical]

Mechanism of Action

MEDICA16 exhibits a unique dual mechanism of action, targeting key nodes in both lipid and
glucose metabolism. It acts as an inhibitor of ATP-citrate lyase and a selective agonist for
GPR40, with partial agonism at GPR120.

Inhibition of ATP-Citrate Lyase (ACLY)

ATP-citrate lyase is a crucial cytosolic enzyme that catalyzes the conversion of citrate to acetyl-
CoA, the primary building block for the synthesis of fatty acids and cholesterol. By inhibiting
ACLY, MEDICA16 reduces the intracellular pool of acetyl-CoA, thereby attenuating de novo
lipogenesis. This action contributes to its hypolipidemic effects.

Agonism of G-Protein Coupled Receptor 40 (GPR40)

GPRA40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on
pancreatic [3-cells. Activation of GPR40 by long-chain fatty acids potentiates glucose-stimulated
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insulin secretion (GSIS). MEDICA16, acting as a selective GPR40 agonist, enhances insulin
release in a glucose-dependent manner, which contributes to its antidiabetogenic properties.

Table 2: Pharmacological Activity of MEDICA16

Target Action Potency Species Source

[ATP-Citrate
Lyase (ACLY):
An Extensive

ATP-Citrate o ) ] Investigation
Inhibitor Ki=16 uM Rat (liver)
Lyase (ACLY) from Molecular
Insight to
Therapeutic
implications]

[PubChem CID:

GPR40 (FFAR1) Selective Agonist - -
121871]

[Potential roles of
GPR120 and its

Partial Agonist - - agonists in the

GPR120

(FFARA4)
management of

diabet

Note: Specific EC50 and IC50 values for MEDICA16 are not widely reported in publicly
available literature. Further dedicated studies are required to fully quantify its potency and
selectivity across different species and assay platforms.

Signaling Pathways

The dual action of MEDICA16 impacts two distinct but interconnected signaling pathways
involved in metabolic regulation.

ATP-Citrate Lyase and Lipogenesis Pathway

The inhibition of ACLY by MEDICA16 directly curtails the production of cytosolic acetyl-CoA, a
critical step in the synthesis of fatty acids and cholesterol.
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Caption: Inhibition of the ATP-Citrate Lyase pathway by MEDICA16.

GPRA40 Signaling Pathway for Insulin Secretion

As a GPR40 agonist, MEDICA16 potentiates glucose-stimulated insulin secretion in pancreatic
B-cells through a Gg-coupled signaling cascade.
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Caption: GPR40-mediated signaling pathway activated by MEDICA16.
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Experimental Protocols

The following sections outline generalized methodologies for key experiments to evaluate the
activity of MEDICA16.

ATP-Citrate Lyase (ACLY) Inhibition Assay

This protocol describes a direct, homogeneous assay to measure ACLY activity and its
inhibition by MEDICA16.

Objective: To determine the in vitro inhibitory potency (IC50) of MEDICA16 on ACLY.

Materials:

Purified human ACLY enzyme

e [14C]-Citrate

e Coenzyme A (CoA)

e Adenosine triphosphate (ATP)

e Magnesium Chloride (MgClI2)

« Dithiothreitol (DTT)

e Tris buffer (pH 8.0)

e EDTA

» MicroScint-O scintillation cocktail

o 384-well plates

Liquid scintillation counter (e.g., TopCount)

Procedure:
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e Prepare a reaction buffer containing 87 mM Tris (pH 8.0), 20 uM MgCl2, 10 mM KCI, and 10
mM DTT.[1]

 In a 384-well plate, add the ACLY enzyme to the reaction buffer.

e Add varying concentrations of MEDICA16 (or vehicle control) to the wells and pre-incubate
for 15 minutes at 37°C.

« Initiate the enzymatic reaction by adding a substrate mixture containing 100 uM CoA, 400
MM ATP, and 150 puM [14C]-citrate (specific activity: 2 pCi/umol).[1]

¢ Incubate the plate at 37°C for 3 hours.[1]
o Terminate the reaction by adding EDTA to a final concentration of ~24 mM.[1]

o Add MicroScint-O to each well and incubate overnight at room temperature with gentle
shaking.[1]

o Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. The
signal is specific for the [14C]-acetyl-CoA product.[1]

o Calculate the percent inhibition for each concentration of MEDICA16 and determine the IC50
value by non-linear regression analysis.

GPR40 Activation Assay (Calcium Flux)

This protocol outlines a cell-based assay to measure the agonistic activity of MEDICA16 on
GPR40 by detecting changes in intracellular calcium.

Objective: To determine the in vitro agonistic potency (EC50) of MEDICA16 on GPRA40.
Materials:

o HEK293 cells stably expressing human GPR40 (HEK293-hGPR40)

e Cell culture medium (e.g., DMEM/F12 with FBS and geneticin)

e Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM)
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Assay buffer (e.g., HBSS with 20 mM HEPEYS)
MEDICA16
Positive control (e.g., a known GPR40 agonist)

Fluorescence Imaging Plate Reader (FLIPR) or flow cytometer

Procedure:

Culture HEK293-hGPRA4O0 cells in appropriate medium until they reach the desired
confluency.

Harvest the cells and resuspend them in assay buffer.

Load the cells with a calcium-sensitive dye (e.g., 1.5 uM Indo-1 AM) and incubate for 45
minutes at 37°C in the dark.[2]

Wash the cells twice with assay buffer to remove excess dye and resuspend them at a
suitable concentration (e.g., 1 x 106 cells/mL).[2]

Equilibrate the cells at 37°C for 30-60 minutes.[2]
Establish a baseline fluorescence reading using a FLIPR or flow cytometer.

Add varying concentrations of MEDICA16 to the cells and immediately measure the change
in fluorescence over time.

The increase in fluorescence intensity corresponds to an increase in intracellular calcium
concentration, indicating GPR40 activation.

Determine the maximum change in fluorescence for each concentration and calculate the
EC50 value using a dose-response curve.

In Vivo Efficacy Study: Oral Glucose Tolerance Test
(OGTT)
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This protocol describes a common in vivo experiment to assess the effect of MEDICA16 on
glucose homeostasis in an animal model of diabetes.

Obijective: To evaluate the in vivo efficacy of MEDICA16 in improving glucose tolerance.
Animal Model:

o Genetically diabetic models (e.g., db/db mice, Zucker diabetic fatty rats) or diet-induced
obese and diabetic models are commonly used.

Procedure:

Acclimatize the animals and divide them into treatment and vehicle control groups.

o Administer MEDICA16 or vehicle orally at a predetermined dose and time before the glucose
challenge.

o Fast the animals overnight (typically 8-16 hours) with free access to water.[3]
e Record the baseline blood glucose level (t=0) from the tail vein.
o Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

o Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15,
30, 60, 90, and 120 minutes).

» Plot the blood glucose concentration over time for each group.

o Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of
MEDICA16 on glucose tolerance. A reduction in AUC indicates improved glucose handling.

Summary and Future Directions

MEDICA16 is a promising research compound with a dual mechanism of action that favorably
modulates both lipid and glucose metabolism. Its ability to inhibit de novo lipogenesis and
potentiate glucose-stimulated insulin secretion makes it a valuable tool for studying metabolic
diseases.
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Future research should focus on:

Elucidating the detailed pharmacokinetic and pharmacodynamic profile of MEDICA16.

o Determining the precise IC50 and EC50 values across various species and in different cell
types.

 Investigating the long-term effects of MEDICA16 on metabolic parameters and potential off-
target effects.

o Exploring the therapeutic potential of MEDICA16 in various animal models of metabolic
syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

This technical guide provides a foundational understanding of MEDICA16 for the scientific
community, encouraging further investigation into its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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